1-[p-Chlorophenyl]-1,2-propanedione-2-oxime
Overview
Description
“1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” is a chemical compound with the following properties:
- Chemical Formula : C<sub>9</sub>H<sub>9</sub>ClNO
- Synonyms : Also known as “p-Chlorophenyl methyl ketoxime”
- Physical State : Colorless to yellow liquid or crystals
- Use : It serves as an intermediate in pesticide and pharmaceutical manufacturing.
Synthesis Analysis
The synthetic methods for this compound are not explicitly mentioned in the available data. However, it is likely synthesized through organic reactions involving chlorination, oxidation, and condensation.
Molecular Structure Analysis
The molecular structure of “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” consists of a chlorophenyl group attached to a propanedione-2-oxime moiety. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
- Oxime Formation : The oxime group can react with other compounds, such as aldehydes or ketones, to form oximes.
- Hydrolysis : The oxime can be hydrolyzed to yield the corresponding ketone or aldehyde.
Physical And Chemical Properties Analysis
- Flammability : Highly flammable; easily ignited by heat, sparks, or flames.
- Toxicity : Inhalation, ingestion, or skin contact with vapors, dusts, or substance may cause severe injury, burns, or death.
- Reactivity : Reacts with water, releasing toxic, corrosive, or flammable gases.
- Environmental Impact : Runoff from fire control or dilution water may be corrosive and/or toxic.
Scientific Research Applications
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Crystal Structures and Spectroscopic Characterization
- Field: Crystallography and Spectroscopy .
- Application: This compound is used in the study of synthetic cathinones .
- Method: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results: The study provided insights into the structure of these synthetic cathinones .
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Nonlinear Optical Properties
- Field: Computational Electronics .
- Application: This compound is studied for its significant electro-optic properties .
- Method: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- Results: The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
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Biological Potential of Indole Derivatives
- Field: Pharmacology .
- Application: Indole derivatives, which may include compounds similar to the one you mentioned, have shown a wide range of biological activities .
- Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Therapeutic Potential of Quinoline Derivatives
- Field: Medicinal Chemistry .
- Application: Quinoline derivatives, which may include compounds similar to the one you mentioned, are used extensively in treatment of various diseases .
- Method: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results: Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
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Synthesis of N-Phenylmaleimide Precursors
- Field: Organic Chemistry .
- Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction .
- Method: A minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence is implemented .
- Results: The reaction sequence efficiently synthesizes N-phenylmaleimide precursors .
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Antiviral Activity of Indole Derivatives
- Field: Virology .
- Application: Indole derivatives, which may include compounds similar to the one you mentioned, have shown antiviral activities .
- Method: Various scaffolds of indole are synthesized and tested against different viruses .
- Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
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Enantioconvergent Bioconversion
- Field: Biotechnology .
- Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in enantioconvergent bioconversion .
- Method: The recombinant cell containing epoxide hydrolase (EH) of Caulobacter crescentus is used for the bioconversion .
- Results: Enantiopure ®-p-chlorophenyl-1,2-ethanediol with 72% preparative yield and enantiopurity as high as 95%ee was obtained .
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Synthesis of Chiral Pharmaceuticals
- Field: Pharmaceutical Chemistry .
- Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in the synthesis of chiral pharmaceuticals .
- Method: Enantiopure epoxides and their corresponding vicinal diols (vic-diols) are valuable synthetic building blocks for the synthesis of chiral pharmaceuticals .
- Results: Many biocatalytic conversions have been developed to prepare chiral epoxides and diols .
Safety And Hazards
Due to its toxicity and flammability, precautions should be taken during handling and storage.
Future Directions
Research should focus on:
- Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.
- Biological Activity : Investigate potential pharmacological effects and applications.
- Risk Assessment : Evaluate the compound’s impact on human health and the environment.
Please note that the information provided here is based on available data, and further studies are necessary for a comprehensive understanding of this compound.
properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDUXQIKSLKHFR-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430614 | |
Record name | T5503425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime | |
CAS RN |
56472-72-1 | |
Record name | NSC117776 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | T5503425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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